Isopropyl 1-isopropylpiperidine-2-carboxylate
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Overview
Description
Isopropyl 1-isopropylpiperidine-2-carboxylate is a chemical compound with the molecular formula C12H23NO2. It is used for research purposes. It is also known as 1-Isopropylpiperidine-2-carboxylic acid .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes this compound, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The interaction of the substrate and the ligands isopropyl group could play a significant role in the enantioselectivity .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound undergoes hydrolysis to its active metabolite during corneal penetration .
Chemical Reactions Analysis
Piperidine derivatives, including this compound, undergo various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination .
Scientific Research Applications
Antimicrobial and Anti-biofilm Agent
Isopropyl 1-isopropylpiperidine-2-carboxylate, through its structural analogs such as carvacrol, demonstrates significant antimicrobial and anti-biofilm activities. Carvacrol, a compound related in structure and function, has been identified as a potent antimicrobial and anti-biofilm agent effective against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi. This property is particularly notable in preventing biofilm-associated infections, presenting a promising area for the development of new bio-inspired, anti-infective materials (Marchese et al., 2018).
Role in Lipid Chemistry
The compound's relevance extends into the field of lipid chemistry, where isoprostanes, generated through free-radical-catalyzed peroxidation of polyunsaturated fatty acids, have been extensively studied. These studies provide insights into the synthesis of cyclopentane rings, which are crucial for the total synthesis of a variety of bioactive molecules, including iso-, neuro-, and phytoprostanes (Durand et al., 2004).
Enhancing Chemical Reactions via Isotachophoresis
Isotachophoresis (ITP) has been identified as a valuable technique for enhancing chemical reactions, especially those involving biomolecular reactants like nucleic acids, proteins, and even live cells. The use of ITP can significantly speed up and automate chemical reactions, showcasing a potential application for this compound in facilitating these processes (Eid & Santiago, 2017).
Marine Mammal Ecology Studies
In marine mammal ecology, stable isotope analysis has become a standard tool for studying diet, habitat use, and physiology. This methodology, potentially applicable for tracing the origins of compounds like this compound in marine environments, underscores the compound's indirect relevance in ecological research (Newsome et al., 2010).
Biotechnology and Biochemical Production
Chain elongation processes with reactor microbiomes present a novel approach for the biotechnological production of medium-chain carboxylates. This method, utilizing the thermodynamic efficiency of anaerobic fermentation, might be enhanced by compounds such as this compound to convert organic biomass or wastes into valuable biochemicals (Angenent et al., 2016).
Future Directions
The future directions for research on Isopropyl 1-isopropylpiperidine-2-carboxylate and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
propan-2-yl 1-propan-2-ylpiperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-9(2)13-8-6-5-7-11(13)12(14)15-10(3)4/h9-11H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWVOIJZZURBGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCCC1C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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